molecular formula C11H10N2O3S B8319437 5-benzenesulfonyl-1-methyl-1H-imidazole-4-carbaldehyde

5-benzenesulfonyl-1-methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B8319437
M. Wt: 250.28 g/mol
InChI Key: LJTNBAAOHRLMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzenesulfonyl-1-methyl-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

5-(benzenesulfonyl)-1-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2O3S/c1-13-8-12-10(7-14)11(13)17(15,16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LJTNBAAOHRLMEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzenesulfinic acid sodium salt (0.065 g), 5-bromo-1-methyl-1H-imidazole-4-carbaldehyde (0.037 g) and dimethyl sulfoxide (2.0 mL) was heated by microwave irradiation at 180° C. for 10 minutes. The mixture was treated with additional benzenesulfinic acid sodium salt (0.065 g), and heated by microwave irradiation at 180° C. for 40 minutes. The mixture was diluted with ethyl acetate, washed with water and dried over magnesium sulfate. The solvent was removed under reduced pressure and the residue was triturated with cyclohexane to afford a yellow solid. The solid was collected by filtration, washed with cyclohexane and dried to afford the title compound (0.030 g).
Name
benzenesulfinic acid sodium salt
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzenesulfinic acid sodium salt
Quantity
0.065 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.